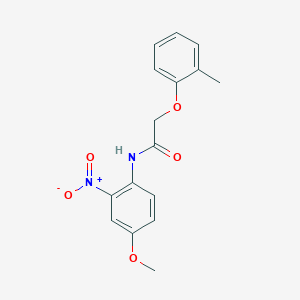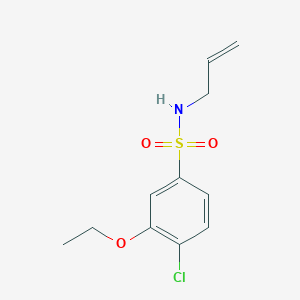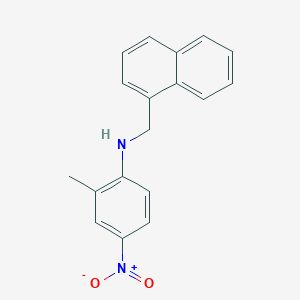![molecular formula C17H18N2O4 B4944098 N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide, commonly known as MOPEF, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MOPEF is a furan derivative that possesses unique properties, making it an ideal candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of MOPEF is not fully understood, but it is believed to act by modulating the activity of various receptors in the central nervous system. MOPEF has been shown to bind to the mu-opioid receptor and the nociceptin receptor, which are involved in pain perception and regulation. MOPEF has also been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
MOPEF has been shown to exhibit various biochemical and physiological effects, including analgesic, neuroprotective, and anti-inflammatory effects. MOPEF has been shown to reduce pain sensitivity in animal models, and its analgesic effects are believed to be mediated through the activation of the mu-opioid receptor. MOPEF has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, MOPEF has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MOPEF has several advantages for use in lab experiments, including its unique chemical structure, which allows for the modulation of various receptors in the central nervous system. MOPEF is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, the synthesis of MOPEF is a challenging process, and the yield of the final product is relatively low. Additionally, the mechanism of action of MOPEF is not fully understood, and further studies are needed to elucidate its effects on various receptors and enzymes.
Orientations Futures
There are several future directions for research on MOPEF, including its potential use in the treatment of neurodegenerative diseases, cancer, and pain management. Further studies are needed to elucidate the mechanism of action of MOPEF and its effects on various receptors and enzymes. Additionally, the development of novel synthetic strategies for the production of MOPEF with higher yields and purity will facilitate its use in scientific research.
Méthodes De Synthèse
MOPEF is synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with morpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with phenylacetic acid to obtain the final product, MOPEF. The synthesis of MOPEF is a challenging process, and the yield of the final product is relatively low. However, the development of novel synthetic strategies has led to the production of MOPEF with higher yields and purity.
Applications De Recherche Scientifique
MOPEF has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. MOPEF has been shown to exhibit neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MOPEF has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, MOPEF has been studied for its analgesic and anti-inflammatory effects, making it a potential candidate for pain management.
Propriétés
IUPAC Name |
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-15(13-5-2-1-3-6-13)16(19-8-11-22-12-9-19)18-17(21)14-7-4-10-23-14/h1-7,10,16H,8-9,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDFRNMISROKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)

![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4944051.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)


![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)

